![molecular formula C9H14O2 B140772 Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) CAS No. 149251-77-4](/img/structure/B140772.png)
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI)
Overview
Description
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[410]hept-3-yl]-, rel-(9CI) is a chiral organic compound with a unique structure that includes an acetyl group, an epoxide ring, and a methyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) typically involves the epoxidation of a suitable precursor, such as 4-acetyl-1-methylcyclohexene. The epoxidation can be carried out using peracids like m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized catalytic processes to achieve high yields and selectivity. These methods often use environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Diols: From oxidation of the epoxide ring.
Alcohols: From reduction of the acetyl group.
Substituted cyclohexanes: From nucleophilic substitution reactions.
Scientific Research Applications
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S)-1,2,4-Trimethylcyclohexane: Similar in structure but lacks the epoxide and acetyl groups.
(1S,2S,4S)-1,2,4-Trimethylcyclohexane: Another stereoisomer with different spatial arrangement of substituents.
Uniqueness
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[410]hept-3-yl]-, rel-(9CI) is unique due to its combination of an epoxide ring and an acetyl group on a chiral cyclohexane ring
Properties
CAS No. |
149251-77-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[(1S,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8-,9+/m0/s1 |
InChI Key |
VPQYGKRHSKLXJB-XHNCKOQMSA-N |
SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@]2([C@H](C1)O2)C |
Canonical SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
Synonyms |
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
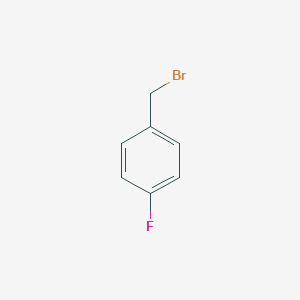

![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)

![5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione](/img/structure/B140694.png)
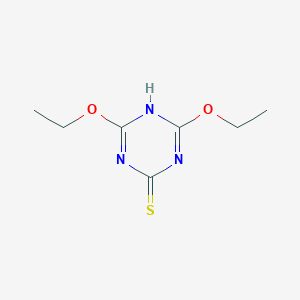
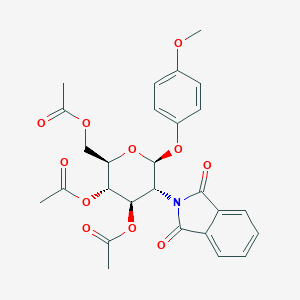
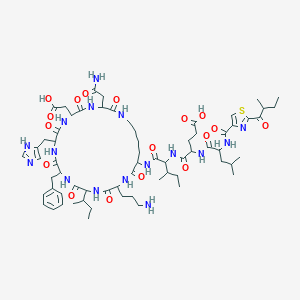
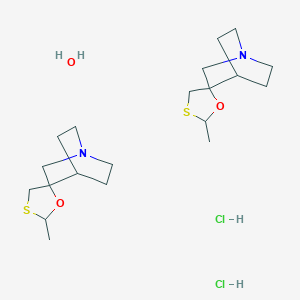
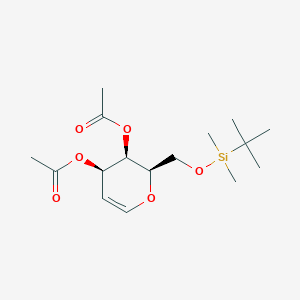



![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
